molecular formula C7H10N2 B121008 N,3-dimethylpyridin-2-amine CAS No. 156267-13-9

N,3-dimethylpyridin-2-amine

Cat. No. B121008
CAS RN: 156267-13-9
M. Wt: 122.17 g/mol
InChI Key: CCLYAMRVRNNGEV-UHFFFAOYSA-N
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Description

N,3-Dimethylpyridin-2-amine is a chemical compound with the CAS Number: 156267-13-9 . It has a molecular weight of 122.17 . It is stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of N,3-dimethylpyridin-2-amine and similar compounds has been studied . One method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .


Molecular Structure Analysis

The molecular structure of N,3-Dimethylpyridin-2-amine is represented by the linear formula C7H10N2 . The InChI code for this compound is 1S/C7H10N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1-2H3, (H,8,9) .


Chemical Reactions Analysis

N,3-Dimethylpyridin-2-amine can undergo various chemical reactions. For instance, Burkholderia sp. MAK1 can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .


Physical And Chemical Properties Analysis

N,3-Dimethylpyridin-2-amine is stored in a dark place, under an inert atmosphere, at room temperature . It has a molecular weight of 122.17 .

Safety And Hazards

N,3-Dimethylpyridin-2-amine is associated with certain safety hazards. It has been classified with the GHS07 pictogram and has the signal word "Warning" . It is harmful if swallowed and causes serious eye damage . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for N,3-dimethylpyridin-2-amine could involve further exploration of its synthesis and applications. The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This could open up new avenues for the use of this compound in various industries.

properties

IUPAC Name

N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLYAMRVRNNGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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